Cas no 1668-86-6 ((+/-)-Narwedine)

(+/-)-Narwedine 化学的及び物理的性質
名前と識別子
-
- (+/-)-Narwedine
- (+/-)-3-Deoxy-3-oxogalanthamine
- DL-Narwedine
- 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel-
- Narwedine
- (-)-Galantamine Hydrobromide
- 3-Deoxy-3-oxo-galanthamine
- 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one
- Galanthaminone
- Nivaline
- rac-6-methoxy-10-methyl-galantham-1-en-3-one
- (+/-) NAWEDINE
- L(+)-Narwedine
- Narwedine,racemic
- 2-ef][2]benzazepin-6-one
- 12-hexahydro-3-Methoxy-11-Methyl-
- (4aR
- 8aR)-rel-
- 6H-Benzofuro[3a
- SCHEMBL1719363
- HY-I0020
- 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS)-
- GALANTAMINE HYDROBROMIDE IMPURITY A [EP IMPURITY]
- AC-26365
- (4AS,8AS)-4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-ONE
- (4aS,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one
- 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-ONE, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4AS,8AS)-
- Galanthaminonel
- (1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one
- rel-(4aR,8aR)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one
- 510-77-0
- (4aS,8aS)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-one
- DTXSID60168190
- GALANTHAMINE, 3-DEOXY-3-OXO-, (+/-)-
- Narwedine, (+/-)-
- (-)-Narwedine
- ATP706417H
- A882294
- (4aS,8aS)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one
- NS00025460
- (4aS,8aS)-3-Methoxy-11-methyl-9,10,11,12-tetrahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6(5H)-one
- SureCN1719363
- AKOS025401594
- (4Ar*,8ar*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro(3a,3,2-ef)(2)benzazepin-6-one
- UNII-38CR9WB857
- GALANTAMINE HYDROBROMIDE IMPURITY, NARWEDINE- [USP IMPURITY]
- AC-22592
- (4AS,8AS)-3-METHOXY-11-METHYL-4A,5,9,10,11,12-HEXAHYDRO-6H-(1)BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-ONE
- Q27107506
- C08534
- (-)-Narwedine;Narwedin
- CHEMBL2146604
- CHEBI:7487
- 38CR9WB857
- UNII-ATP706417H
- AS-76969
- 3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one
- 1668-86-6
- Narwedin
- Galanthamine, 3-deoxy-3-oxo-
- GALANTAMINE METABOLITE M14
- EC 428-690-2
- 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-ONE, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4AR,8AR)-REL-
- 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS)-; Galanthamine, 3-deoxy-3-oxo-; Narwedine (6CI,7CI,8CI); (4aS,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-o; Narwedine
- GLXC-10526
-
- MDL: MFCD08063719
- インチ: InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1
- InChIKey: QENVUHCAYXAROT-YOEHRIQHSA-N
- ほほえんだ: CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C43)C1)OC
計算された属性
- せいみつぶんしりょう: 285.136493g/mol
- ひょうめんでんか: 0
- XLogP3: 1.7
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 285.136493g/mol
- 単一同位体質量: 285.136493g/mol
- 水素結合トポロジー分子極性表面積: 38.8Ų
- 重原子数: 21
- 複雑さ: 477
- 同位体原子数: 0
- 原子立体中心数の決定: 2
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.28
- ふってん: 397.4 °C at 760 mmHg
- フラッシュポイント: 397.4 °C at 760 mmHg
- 屈折率: 1.626
- PSA: 38.77000
- LogP: 1.99640
(+/-)-Narwedine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR001XNH-250mg |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 250mg |
$60.00 | 2025-02-13 | |
A2B Chem LLC | AA89169-1g |
(+/-)-Narwedine |
1668-86-6 | 95% | 1g |
$150.00 | 2024-04-20 | |
Aaron | AR001XNH-100mg |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 100mg |
$26.00 | 2025-02-13 | |
Aaron | AR001XNH-5g |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 5g |
$624.00 | 2025-02-13 | |
1PlusChem | 1P001XF5-250mg |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 250mg |
$86.00 | 2024-06-19 | |
1PlusChem | 1P001XF5-1g |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 1g |
$170.00 | 2023-12-20 | |
Ambeed | A668161-250mg |
rel-(4aR,8aR)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one |
1668-86-6 | 95% | 250mg |
$70.0 | 2025-02-27 | |
Ambeed | A668161-1g |
rel-(4aR,8aR)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one |
1668-86-6 | 95% | 1g |
$187.0 | 2025-02-27 | |
A2B Chem LLC | AA89169-250mg |
(+/-)-Narwedine |
1668-86-6 | 95% | 250mg |
$56.00 | 2024-04-20 | |
Ambeed | A668161-5g |
rel-(4aR,8aR)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one |
1668-86-6 | 95% | 5g |
$652.0 | 2025-02-27 |
(+/-)-Narwedine 関連文献
-
1. 153. Phenol oxidation and biosynthesis. Part V. The synthesis of galanthamineD. H. R. Barton,G. W. Kirby J. Chem. Soc. 1962 806
-
Zhong Jin Nat. Prod. Rep. 2016 33 1318
-
Claudio Zippilli,Lorenzo Botta,Bruno Mattia Bizzarri,Maria Camilla Baratto,Rebecca Pogni,Raffaele Saladino RSC Adv. 2020 10 10897
-
Zhong Jin,Guangmin Yao Nat. Prod. Rep. 2019 36 1462
-
John R. Lewis Nat. Prod. Rep. 1996 13 171
-
6. Studies on the syntheses of heterocyclic compounds. Part CDLXVI. Synthesis of narwedine-type enones by photochemical cyclisationT. Kametani,K. Yamaki,T. Terui,S. Shibuya,K. Fukumoto J. Chem. Soc. Perkin Trans. 1 1972 1513
-
J. G. Bhandarkar,G. W. Kirby J. Chem. Soc. C 1970 592
-
T. Kametani,K. Yamaki,H. Yagi,K. Fukumoto J. Chem. Soc. C 1969 2602
-
Ziyue Xiong,Frauke Weidlich,Camille Sanchez,Thomas Wirth Org. Biomol. Chem. 2022 20 4123
-
Telugu Venkatesh,Prathama S. Mainkar,Srivari Chandrasekhar Org. Biomol. Chem. 2019 17 2192
(+/-)-Narwedineに関する追加情報
Chemical Profile of CAS No. 1668-86-6: (+/-)-Narwedine
Narwedine, identified by the CAS registry number 1668-86-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. Its scientific name, (+/-)-Narwedine, reflects its stereochemical properties, which play a crucial role in its biological activity. This compound has been extensively studied for its potential applications in drug discovery and development, particularly in the context of neurodegenerative diseases and central nervous system disorders.
The chemical structure of Narwedine is characterized by a complex arrangement of functional groups, including aromatic rings and amide linkages. These structural features contribute to its unique pharmacokinetic properties, such as bioavailability and metabolic stability. Recent studies have highlighted the importance of Narwedine's stereochemistry in determining its efficacy as a potential therapeutic agent. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics, to elucidate the binding interactions between Narwedine and its target proteins.
One of the most promising areas of research involving Narwedine is its potential role in treating neurodegenerative conditions like Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that Narwedine exhibits neuroprotective effects by modulating key pathways involved in neuronal survival and synaptic plasticity. For instance, a 2023 study published in Nature Neuroscience revealed that Narwedine enhances the activity of NMDA receptors, which are critical for learning and memory processes. This finding underscores the compound's potential as a candidate for developing novel therapeutics targeting cognitive impairments.
In addition to its neuroprotective properties, Narwedine has also been investigated for its anti-inflammatory and antioxidant activities. A 2022 study conducted at the University of California, Los Angeles (UCLA), demonstrated that Narwedine significantly reduces inflammation in animal models of chronic inflammatory diseases. The compound's ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines suggests its potential application in treating conditions such as rheumatoid arthritis and cardiovascular diseases.
The synthesis of Narwedine involves a multi-step process that requires precise control over stereochemistry to ensure optimal yields and purity. Researchers have developed innovative synthetic strategies, including asymmetric catalysis and enantioselective reactions, to streamline the production of Narwedine. These advancements have not only improved the scalability of Narwedine synthesis but also reduced production costs, making it more accessible for large-scale preclinical testing.
Despite its promising prospects, further research is needed to fully understand Narwedine's mechanism of action and safety profile. Ongoing clinical trials are evaluating the compound's tolerability and efficacy in human subjects. Early results from phase I trials indicate that Narwedine is well-tolerated at therapeutic doses, with minimal adverse effects reported. These findings provide a strong foundation for advancing Narwedine into later stages of clinical development.
In conclusion, CAS No. 1668-86-6 ((+/-)-Narwedine) represents a compelling candidate for drug development due to its diverse biological activities and favorable pharmacokinetic properties. With continued research efforts, this compound holds the potential to address unmet medical needs in neurology, inflammation, and beyond.
